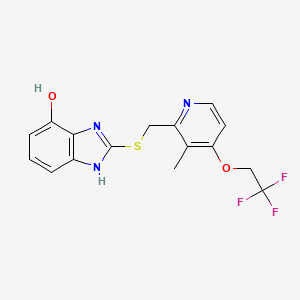
Levothyroxine Related Compound (2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) Propanoic Acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levothyroxine Related Compound (2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) Propanoic Acid) is a derivative of Levothyroxine, an artificially produced thyroid hormone . It actively participates in the regulation of metabolic processes, energy homeostasis, and somatic development .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. As a derivative and precursor to Levothyroxine , it’s likely involved in the metabolic processes related to this hormone.Physical And Chemical Properties Analysis
The compound has a molecular weight of 581.15 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Levothyroxine Related Compound (2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) Propanoic Acid) involves the conversion of 4-methoxyphenol to 3,5-diiodo-4-(4-methoxyphenoxy)benzaldehyde, which is then reacted with glycine ethyl ester to form 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoic acid.", "Starting Materials": [ "4-methoxyphenol", "iodine", "sodium hydroxide", "acetic acid", "ethyl glycinate hydrochloride", "triethylamine", "N,N-dimethylformamide", "thionyl chloride", "sodium bicarbonate", "hydrochloric acid" ], "Reaction": [ "4-methoxyphenol is iodinated using iodine and sodium hydroxide to form 3,5-diiodo-4-methoxyphenol.", "3,5-diiodo-4-methoxyphenol is then reacted with 4-hydroxybenzaldehyde in acetic acid to form 3,5-diiodo-4-(4-methoxyphenoxy)benzaldehyde.", "3,5-diiodo-4-(4-methoxyphenoxy)benzaldehyde is then reacted with glycine ethyl ester in the presence of triethylamine and N,N-dimethylformamide to form 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoic acid.", "The final product is obtained by treating 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoic acid with thionyl chloride, followed by neutralization with sodium bicarbonate and acidification with hydrochloric acid." ] } | |
Numéro CAS |
886203-79-8 |
Formule moléculaire |
C18H17I2NO5 |
Poids moléculaire |
581.15 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B601790.png)
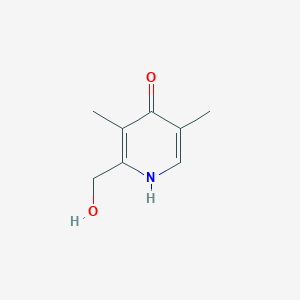
![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)
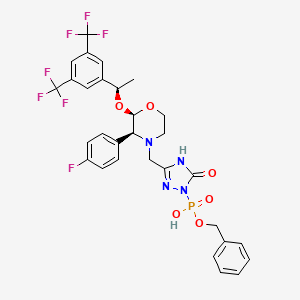
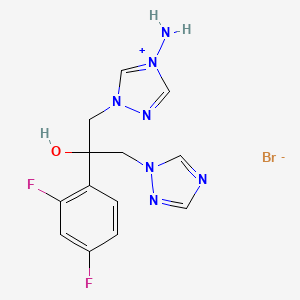

![2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)](/img/structure/B601799.png)
![2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B601801.png)
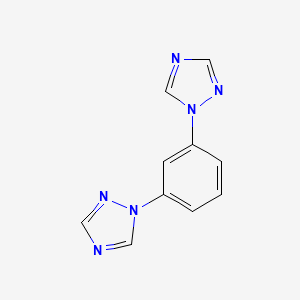
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)

